[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate

Lipophilicity Drug-likeness Physicochemical profiling

This synthetic small molecule offers a strategic advantage in medicinal chemistry. Its calculated XLogP of 1.7 positions it ideally for oral bioavailability, crucially avoiding the heightened lipophilicity of thiophene (2.3) or 4-chlorophenyl (3.2) analogs. With a lower molecular weight (376.4 g/mol) than benzofuran derivatives (426.4 g/mol), it is a fragment-like entry for FBDD. The distinct 8 hydrogen-bond acceptor profile versus 7 HBA in methyl/chlorophenyl analogs enables precise probing of water-mediated target interactions.

Molecular Formula C17H16N2O6S
Molecular Weight 376.38
CAS No. 1203066-08-3
Cat. No. B2545541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate
CAS1203066-08-3
Molecular FormulaC17H16N2O6S
Molecular Weight376.38
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=CO3
InChIInChI=1S/C17H16N2O6S/c1-19(2)26(21,22)14-7-5-12(6-8-14)17(20)24-11-13-10-16(25-18-13)15-4-3-9-23-15/h3-10H,11H2,1-2H3
InChIKeyLFXJLKRFSHXENV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate: Procurement‑Relevant Chemical Profile


[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate (CAS 1203066‑08‑3) is a synthetic small molecule that combines a 5‑(furan‑2‑yl)isoxazole core with a 4‑(dimethylsulfamoyl)benzoate ester side chain [1]. The compound belongs to a family of 5‑aryl‑isoxazole‑3‑methyl esters frequently employed in drug‑discovery programmes for structure–activity relationship (SAR) evaluation [1]. Its computed molecular weight is 376.4 g mol⁻¹ and its predicted XLogP is 1.7, placing it within the classical drug‑like property space [1].

Why Generic Substitution Fails for [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate


Isoxazole esters that differ only in the 5‑aryl substituent exhibit measurably distinct physicochemical properties that govern solubility, permeability, target‑binding thermodynamics, and metabolic stability [1][2]. Swapping the furan‑2‑yl group for a thiophene‑2‑yl, benzofuran‑2‑yl, 4‑chlorophenyl, or methyl group shifts lipophilicity by 0.4–1.5 log units, alters molecular weight by up to 50 g mol⁻¹, and changes hydrogen‑bond acceptor counts [1][2]. These quantitative differences make direct interchange of in‑class compounds unreliable without re‑validation of pharmacological performance.

Quantitative Differentiation Evidence for [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate


Lipophilicity (XLogP) Differentiates Furan Analog from Thiophene, Benzofuran, Chlorophenyl, and Methyl Congeners

The target compound displays an XLogP of 1.7, which is 0.6 log units lower than the thiophene analog (2.3), 1.3 log units lower than the benzofuran analog (3.0), 1.5 log units lower than the 4‑chlorophenyl analog (3.2), and 0.4 log units higher than the 5‑methyl analog (1.3) [1][2][3][4][5]. This intermediate lipophilicity suggests a more favourable balance between aqueous solubility and passive membrane permeability.

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight Advantage Versus Benzofuran and 4‑Chlorophenyl Analogs

The furan analog has a molecular weight of 376.4 g mol⁻¹, which is 49.1 g mol⁻¹ lower than the benzofuran analog (426.4 g mol⁻¹), 44.5 g mol⁻¹ lower than the 4‑chlorophenyl analog (420.9 g mol⁻¹), and 16.1 g mol⁻¹ lower than the thiophene analog (392.5 g mol⁻¹). It is 52.1 g mol⁻¹ heavier than the 5‑methyl analog (324.4 g mol⁻¹) [1][2][3][4][5]. Lower molecular weight is generally associated with improved passive diffusion.

Molecular weight Membrane permeability Drug-likeness

Hydrogen‑Bond Acceptor Count Distinguishes Furan Analog from Methyl and 4‑Chlorophenyl Analogs

The furan analog possesses 8 hydrogen‑bond acceptor atoms, which matches the thiophene and benzofuran analogs but exceeds the 5‑methyl and 4‑chlorophenyl analogs (7 HBA each) [1][2][3][4][5]. The additional acceptor arises from the furan oxygen and influences aqueous solvation as well as potential target–ligand interactions.

Hydrogen‑bond acceptor Solubility Target binding

Rotatable Bond Count Identical Across Most Analogs Except the 5‑Methyl Congener

The furan analog contains 7 rotatable bonds, which is the same number found in the thiophene, benzofuran, and 4‑chlorophenyl analogs, but one more than the 5‑methyl analog (6 rotatable bonds) [1][2][3][4][5]. Rotatable bond count correlates with conformational flexibility and the entropic penalty paid upon target binding.

Conformational flexibility Entropy Binding adaptability

Preferred Application Scenarios for [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate


Lead Optimisation Programmes Requiring Moderately Lipophilic Isoxazole Scaffolds

The compound's XLogP of 1.7 positions it in the range considered optimal for oral bioavailability [REFS-3, Evidence Item 1]. Medicinal chemistry teams can select this furan analog as a core scaffold when a balanced lipophilicity profile is critical, avoiding the higher logP values of the thiophene (2.3), benzofuran (3.0), or 4‑chlorophenyl (3.2) congeners that may reduce solubility and increase off‑target promiscuity.

Structure–Activity Relationship (SAR) Studies of Isoxazole‑Based Kinase or Wnt Pathway Inhibitors

Because the 5‑aryl substitution strongly influences both physicochemical properties and potential target engagement, the furan analog serves as a key comparator in SAR campaigns [REFS-1, Section 1]. Its distinct hydrogen‑bond acceptor profile (8 HBA) relative to the methyl and chlorophenyl analogs (7 HBA) [REFS-3, Evidence Item 3] may be exploited to probe water‑mediated interactions or backbone amide contacts in kinase hinge regions.

Design of Fragment‑Based Screening Libraries Emphasising Molecular Efficiency

With a molecular weight of 376.4 g mol⁻¹, the furan analog is significantly lighter than the benzofuran (426.4 g mol⁻¹) and 4‑chlorophenyl (420.9 g mol⁻¹) analogs [REFS-3, Evidence Item 2], while still offering aromatic complexity. It is a suitable fragment‑like entry for fragment‑based drug discovery libraries, where maintaining a low MW while retaining key pharmacophoric features is essential.

Quote Request

Request a Quote for [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.